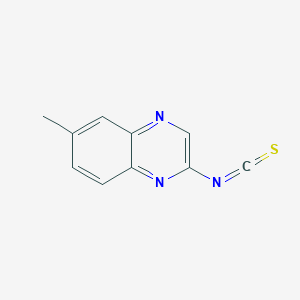

2-Isothiocyanato-6-methylquinoxaline

Description

Significance of the Quinoxaline (B1680401) Scaffold in Chemical Research

The quinoxaline scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a prominent structure in medicinal chemistry. pulsus.comrsc.org Quinoxaline and its derivatives are recognized for a wide array of pharmacological activities. researchgate.net Their versatile and relatively simple chemical nature makes them a promising foundation for the development of new bioactive compounds. hilarispublisher.com

Researchers have incorporated the quinoxaline framework into molecules designed to act as anticancer, antitumor, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. researchgate.net The nitrogen atoms in the pyrazine ring can form hydrogen bonds with biological targets such as kinases, which is a key interaction for many therapeutic drugs. lookchem.com The development of novel and efficient synthetic methods has allowed for the creation of numerous quinoxaline analogs, which are being investigated for their potential to address various health conditions. pulsus.com For instance, certain quinoxaline derivatives have shown potent inhibitory activity against specific cancer cell lines, highlighting their potential in oncology research. rsc.orglookchem.com

Table 1: Reported Biological Activities of Quinoxaline Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | rsc.orgresearchgate.net |

| Antitumor | researchgate.nethilarispublisher.com |

| Antimicrobial | researchgate.nethilarispublisher.com |

| Antiviral | researchgate.nethilarispublisher.com |

| Anti-inflammatory | researchgate.nethilarispublisher.com |

| Antidiabetic | researchgate.net |

Role of the Isothiocyanate Functional Group in Organic Synthesis and Biological Studies

The isothiocyanate group, with the chemical structure R−N=C=S, is a reactive functional group that plays a significant role in both organic synthesis and biological research. wikipedia.org Isothiocyanates are found naturally in many plants, particularly cruciferous vegetables like broccoli and cabbage, where they are formed from the enzymatic conversion of metabolites called glucosinolates. wikipedia.orgwikiwand.com

In organic synthesis, isothiocyanates serve as versatile building blocks. wikipedia.org They are electrophilic, meaning they react with nucleophiles (electron-rich species) at the central carbon atom. wikiwand.commostwiedzy.pl This reactivity allows for the synthesis of various other compounds, such as thioureas and heterocyclic structures. chemrxiv.org The Edman degradation, a method for sequencing amino acids in peptides, famously utilizes an isothiocyanate reagent. chemrxiv.org

From a biological perspective, isothiocyanates are known for a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemrxiv.orgfoodandnutritionjournal.org Their biological effects are often attributed to their ability to react with cellular nucleophiles, such as the thiol groups on cysteine residues in proteins. mostwiedzy.pl This can modulate the function of key proteins and signaling pathways involved in cellular processes like inflammation and apoptosis (programmed cell death). foodandnutritionjournal.orgmdpi.com Numerous studies have demonstrated the potential of various isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate, as chemopreventive agents. mdpi.comnih.govresearchgate.net

Table 2: Selected Isothiocyanates and Their Studied Biological Effects

| Isothiocyanate Compound | Source/Type | Studied Biological Effect |

|---|---|---|

| Allyl isothiocyanate | Natural (Mustard) | Antimicrobial |

| Sulforaphane | Natural (Broccoli) | Anticarcinogenic, Anti-inflammatory |

| Phenethyl isothiocyanate (PEITC) | Natural (Watercress) | Anticarcinogenic, Neuroprotective |

| Methyl isothiocyanate (MITC) | Synthetic/Natural | Precursor for pharmaceuticals, Soil fumigant |

Rationale for Academic Research on 2-Isothiocyanato-6-methylquinoxaline

The academic interest in this compound stems from the strategic combination of the biologically active quinoxaline scaffold with the reactive and pharmacologically significant isothiocyanate functional group. The rationale is to create a hybrid molecule that may exhibit unique or enhanced biological activities compared to its individual components.

By attaching the isothiocyanate group to the quinoxaline core, researchers aim to create a molecule that can be directed towards specific biological targets by the quinoxaline moiety, while the isothiocyanate group provides a reactive site for covalent interaction with those targets. This approach is a common strategy in drug design to develop potent and selective inhibitors of enzymes or other proteins. The methyl group at the 6-position of the quinoxaline ring can also influence the molecule's electronic properties, solubility, and how it fits into a biological target's binding site.

Research on this specific compound would likely involve its synthesis, chemical characterization, and evaluation of its biological properties. The goal is to explore its potential as a lead compound for the development of new therapeutic agents or as a chemical probe to study biological processes.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H7N3S |

| Molecular Weight | 201.248 g/mol |

| Exact Mass | 201.036 u |

| LogP | 2.6725 |

| PSA (Polar Surface Area) | 70.23 Ų |

Data sourced from Molbase molbase.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7N3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

2-isothiocyanato-6-methylquinoxaline |

InChI |

InChI=1S/C10H7N3S/c1-7-2-3-8-9(4-7)11-5-10(13-8)12-6-14/h2-5H,1H3 |

InChI Key |

ZZQSEVQIMITDMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isothiocyanato 6 Methylquinoxaline and Its Precursors

Classical and Contemporary Approaches for Quinoxaline (B1680401) Core Synthesis

The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov Its synthesis has been a subject of extensive research, leading to the development of numerous methodologies ranging from classical condensation reactions to modern, sustainable protocols.

Condensation Reactions with 1,2-Arylenediamines

The most traditional and widely employed method for synthesizing the quinoxaline ring system is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound. nih.govsid.irresearchgate.net For the synthesis of a 6-methylquinoxaline (B1581460) precursor, this would involve reacting 4-methyl-1,2-phenylenediamine with an appropriate 1,2-dicarbonyl compound like glyoxal (B1671930) or its derivatives.

This classical approach, while effective, often requires acidic or basic catalysts and can involve harsh reaction conditions, long reaction times, and unsatisfactory yields. nih.govsid.irijirt.org To overcome these limitations, a variety of catalysts have been developed to facilitate this condensation under milder conditions. These catalysts activate the carbonyl groups of the dicarbonyl compound, promoting the nucleophilic attack by the diamine, followed by cyclization and dehydration to form the quinoxaline ring. researchgate.net

Several modern catalysts have proven effective in promoting this transformation with high efficiency.

| Catalyst | Solvent/Conditions | Key Advantages |

| Ammonium heptamolybdate tetrahydrate | EtOH/H₂O at room temperature | Green media, mild conditions, excellent yields, short reaction times. sid.irresearchgate.net |

| Alumina-supported heteropolyoxometalates | Toluene at room temperature | High yields, mild conditions, reusable heterogeneous catalyst. nih.govresearchgate.net |

| Silica (B1680970) nanoparticles | Solvent-free at room temperature | Excellent yields, short reaction times, environmentally friendly. researchgate.netrsc.org |

| Magnetic Fe₃O₄ nanoparticles | Water | High yields, catalyst is easily recovered with a magnet and reusable. researchgate.net |

| Cerium chloride | Glycerine | Green reaction system, broad substrate scope. chim.it |

Green Chemistry Approaches to Quinoxaline Synthesis

Reflecting a growing emphasis on environmental sustainability, numerous green chemistry protocols for quinoxaline synthesis have been developed. ijirt.orgekb.eg These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. ijirt.orgbenthamdirect.com

Key strategies in green quinoxaline synthesis include:

Use of Green Solvents: Reactions are often performed in environmentally benign solvents such as water, ethanol (B145695), or aqueous ethanol mixtures. sid.irijirt.orgresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat) minimizes waste and simplifies product purification. researchgate.netrsc.orgekb.eg

Alternative Energy Sources: Microwave and ultrasonic irradiation are employed to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. ijirt.orgbenthamdirect.com

Reusable Catalysts: The development of heterogeneous and recyclable catalysts, such as nanocatalysts or polymer-supported reagents, is a cornerstone of green synthesis. rsc.orgbenthamdirect.com For instance, silica nanoparticles and magnetically recoverable MnFe₂O₄ have been used effectively. rsc.orgchim.it

Organocatalysis: The use of metal-free organocatalysts, such as nitrilotris(methylenephosphonic acid), offers an environmentally benign alternative to metal-based catalysts, providing high yields in short reaction times. nih.gov

These green methodologies have revolutionized the synthesis of quinoxalines, making the processes more sustainable and economically viable without compromising chemical efficiency. ekb.eg

Radical Pathways in Quinoxaline Formation

While less common than condensation reactions, radical-mediated pathways offer alternative routes to the quinoxaline core. One such strategy involves the domino synthesis from alkenes. In a method catalyzed by iodine (I₂) with tert-butyl hydroperoxide (TBHP) as the oxidant, an alkene like styrene (B11656) is first oxidized to a radical intermediate. nih.gov This intermediate is then converted to a phenylglyoxal, which subsequently undergoes a classical condensation with an o-phenylenediamine (B120857) to furnish the quinoxaline product. nih.gov

Another novel approach utilizes enamines and nitromethane (B149229) in a cascade reaction. chim.it This process is proposed to begin with the formation of a nitrogen monoxide radical (NO•), which adds to the enamine to generate further radical intermediates. Subsequent oxidation, cyclization, and dehydration ultimately yield the quinoxaline ring. chim.it These methods highlight the versatility of radical chemistry in constructing complex heterocyclic systems.

Introduction of the Isothiocyanate Moiety

Once the 2-amino-6-methylquinoxaline precursor is obtained, the next critical step is the conversion of the amino group into the isothiocyanate moiety (-N=C=S). This transformation is typically achieved through the formation and subsequent decomposition of a dithiocarbamate (B8719985) salt intermediate.

Synthesis from Organic Dithiocarbamate Salts

The most common and versatile method for synthesizing isothiocyanates proceeds via the decomposition of dithiocarbamate salts. nih.gov This two-step process begins with the reaction of the primary amine (2-amino-6-methylquinoxaline) with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534), to generate the dithiocarbamate salt in situ. nih.govacs.org

The second step involves the desulfurization of this salt using a suitable reagent to yield the final isothiocyanate product. nih.gov A variety of reagents have been developed for this purpose, many of which offer advantages in terms of efficiency, mildness of conditions, and environmental impact.

| Desulfurization Reagent | Reaction Conditions | Key Features |

| Tosyl Chloride (TsCl) | Room temperature | Facile, general protocol; generates labile thiotosyl esters that decompose rapidly. nih.govacs.orgorganic-chemistry.org |

| Tetrapropylammonium Tribromide (TPATB) | Biphasic (water/ethyl acetate), NaHCO₃ | Mild, non-toxic, environmentally acceptable green approach. cbijournal.comresearchgate.net |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Catalytic DMAP or DABCO | Volatile by-products allow for simple workup via evaporation. cbijournal.com |

| Iodine (I₂) | Biphasic (water/ethyl acetate), NaHCO₃ | Fast reaction, easy workup, cost-effective, and environmentally acceptable. cbijournal.com |

| Hydrogen Peroxide (H₂O₂) | Aqueous phase | A green and effective option for desulfurization. nih.govgoogle.com |

This method is highly adaptable and can be applied to a wide range of alkyl and aryl amines to produce the corresponding isothiocyanates in moderate to excellent yields. acs.org

Fragmentation Reactions of 1,4,2-Oxathiazoles

An alternative, though less common, route to isothiocyanates involves the thermal fragmentation of 1,4,2-oxathiazole heterocycles. researchgate.netresearchgate.net This reaction proceeds via a retro-[3+2] cycloaddition, yielding an isothiocyanate and a carbonyl compound. researchgate.net

The synthesis of the required 1,4,2-oxathiazole precursor can be achieved through a [3+2] cycloaddition of a nitrile oxide with a thiocarbonyl compound. researchgate.net The subsequent thermal fragmentation provides the isothiocyanate in a reagentless step. The temperature required for fragmentation is influenced by the substituents on the oxathiazole ring. researchgate.net

Interestingly, the fragmentation pathway can be altered by reaction conditions. While thermal conditions lead to isothiocyanates, reacting 5H-1,4,2-oxathiazoles with a base at room temperature can trigger an alternative fragmentation pathway that produces nitriles and thioacid salts, avoiding the formation of isothiocyanates altogether. researchgate.net This highlights the tunable reactivity of this heterocyclic system.

Isomerization Pathways of Thiocyanates

The conversion of thiocyanates (R-SCN) to their isothiocyanate (R-NCS) isomers is a well-documented thermal or catalyzed rearrangement. The mechanism is generally understood to be an intramolecular, first-order reaction that proceeds through a cyclic transition state. This process is not significantly influenced by the polarity of the solvent, which supports the intramolecular pathway over one involving ionic intermediates.

Specific Synthetic Routes for 2-Isothiocyanato-6-methylquinoxaline and Analogues

The synthesis of this compound is not a trivial process and typically involves a multi-step sequence. The strategies revolve around the initial construction of the core 6-methylquinoxaline heterocyclic system, followed by the introduction and manipulation of functional groups to install the isothiocyanate moiety at the C-2 position.

Strategies Involving 6-Methylquinoxaline Precursors

The foundational step in synthesizing the target compound is the creation of the 6-methylquinoxaline ring. The most common and effective method for this is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.

To obtain the 6-methyl substitution pattern, the required starting material is 4-methyl-1,2-phenylenediamine . This diamine is condensed with an appropriate α-dicarbonyl compound to form the pyrazine (B50134) ring. To introduce functionality at the C-2 position that can later be converted to an isothiocyanate, a key intermediate such as 2-amino-6-methylquinoxaline is required.

The conversion of the 2-amino group to the desired 2-isothiocyanato group is a critical transformation. There are two primary methods to achieve this:

Reaction with Thiophosgene (B130339): This is a widely used and efficient method for converting primary amines to isothiocyanates. nih.govresearchgate.netwikipedia.org The 2-amino-6-methylquinoxaline is treated with thiophosgene (CSCl₂) in an inert solvent, often in the presence of a base like triethylamine or calcium carbonate to neutralize the HCl byproduct. researchgate.net

Reaction with Carbon Disulfide: An alternative, thiophosgene-free method involves reacting the primary amine with carbon disulfide (CS₂). wikipedia.orgresearchgate.net This reaction, typically carried out in the presence of a base (like ammonia, pyridine, or triethylamine), forms a dithiocarbamate salt intermediate. wikipedia.orgresearchgate.net This salt is then treated with a desulfurizing agent, such as a heavy metal salt (e.g., lead nitrate), a carbodiimide, or an oxidizing agent, to eliminate H₂S or its equivalent and form the isothiocyanate product.

Coupling Reactions with Isothiocyanates for Derivative Formation

The isothiocyanate group is a versatile functional group for the synthesis of various derivatives due to the electrophilic nature of its central carbon atom. This compound can serve as a key building block, reacting with a wide range of nucleophiles to form stable coupled products, primarily through the formation of thiourea (B124793) and related linkages.

The general reaction involves the attack of a nucleophile (Nu-H) on the electrophilic carbon of the N=C=S group, followed by proton transfer to the nitrogen atom.

R-N=C=S + Nu-H → R-NH-C(=S)-Nu

This reactivity allows for the straightforward synthesis of a library of 6-methylquinoxaline derivatives. Some of the most common coupling reactions include:

Reaction with Amines: Primary and secondary amines react readily with this compound to yield N,N'-disubstituted or N,N',N'-trisubstituted thioureas .

Reaction with Alcohols and Phenols: In the presence of a base, alcohols and phenols react to form thiocarbamates (thionocarbamates).

Reaction with Thiols: Thiols are excellent nucleophiles and react smoothly to produce dithiocarbamates .

Reaction with Hydrazines: Hydrazines and their derivatives couple with the isothiocyanate to form thiosemicarbazides , which are themselves valuable precursors for further heterocyclic synthesis.

Reactivity Profiles and Derivatization of 2 Isothiocyanato 6 Methylquinoxaline

Nucleophilic Attack at the Isothiocyanate Carbon

The carbon atom of the isothiocyanate group (–N=C=S) in 2-Isothiocyanato-6-methylquinoxaline is highly electrophilic and represents the principal site for reactions with nucleophiles. wikipedia.org This reactivity is a cornerstone of its derivatization, enabling the formation of a wide array of substituted thioureas and related compounds. The general mechanism involves the attack of a nucleophile on the central carbon atom, followed by protonation of the nitrogen.

Common nucleophilic reactions include:

Reaction with Amines: Primary and secondary amines react readily with the isothiocyanate group to yield the corresponding N,N'-disubstituted or N,N',N'-trisubstituted thioureas.

Reaction with Hydrazines: As detailed in the following section, hydrazines attack the isothiocyanate carbon to form thiosemicarbazides, which are key synthetic intermediates. nih.govnih.gov

Reaction with Alcohols and Thiols: In the presence of a base, alcohols and thiols can react to form thiocarbamates and dithiocarbamates, respectively.

The reactivity of the isothiocyanate group makes it a valuable synthon for introducing the quinoxaline (B1680401) scaffold into more complex molecular architectures. The general principles of hard and soft acids and bases (HSAB) theory can be applied, where soft nucleophiles preferentially form covalent adducts with the soft electrophilic isothiocyanate carbon. nih.gov

| Nucleophile (Nu-H) | Product Class | General Product Structure |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Thiourea (B124793) |  6-methyl-2-(3-substituted-thioureido)quinoxaline 6-methyl-2-(3-substituted-thioureido)quinoxaline |

| Hydrazine (B178648) (H₂N-NHR) | Thiosemicarbazide (B42300) |  N-(6-methylquinoxalin-2-yl)hydrazine-1-carbothioamide derivative N-(6-methylquinoxalin-2-yl)hydrazine-1-carbothioamide derivative |

| Alcohol (ROH) | Thiocarbamate |  O-alkyl N-(6-methylquinoxalin-2-yl)carbamothioate O-alkyl N-(6-methylquinoxalin-2-yl)carbamothioate |

| Thiol (RSH) | Dithiocarbamate (B8719985) |  S-alkyl N-(6-methylquinoxalin-2-yl)carbamodithioate S-alkyl N-(6-methylquinoxalin-2-yl)carbamodithioate |

Cyclization Reactions involving the Isothiocyanate Moiety

The isothiocyanate group is a key functional handle for constructing new heterocyclic rings fused to or appended to the quinoxaline core. These reactions often proceed via an initial nucleophilic attack followed by an intramolecular cyclization step.

The reaction of this compound with hydrazine hydrate (B1144303) or substituted hydrazines affords N-(6-methylquinoxalin-2-yl)thiosemicarbazide derivatives. This condensation reaction is a fundamental step in the synthesis of various biologically active heterocyclic systems. nih.gov Thiosemicarbazides are stable, versatile intermediates that can be subsequently cyclized to form triazoles, thiadiazoles, and other important scaffolds. researchgate.netmdpi.com The synthesis is typically a straightforward one-pot reaction performed in a solvent like ethanol (B145695). mdpi.com

Intramolecular cyclization offers a powerful strategy for creating complex, rigid polycyclic structures. When a nucleophilic center is present on a substituent attached to the quinoxaline ring or on a molecule that has already reacted with the isothiocyanate, it can attack the isothiocyanate carbon or a downstream intermediate to form a new ring.

A notable application of this strategy is the synthesis of spiro compounds, where two rings share a single carbon atom. rsc.org For instance, the reaction of a quinoxaline derivative with an appropriate three-atom component can lead to spiro-heterocyclic frameworks through [3+2] cycloaddition reactions. nih.gov While not specifically detailed for this compound, analogous reactions involving isatin (B1672199) and thiosemicarbazide yield spiro[indoline-3,3'- researchgate.netsemanticscholar.orgresearchgate.nettriazolidin]-one structures. semanticscholar.orgnih.gov A plausible pathway could involve the initial formation of a thiosemicarbazone, which then undergoes intramolecular cyclization to generate a spiro[quinoxaline-triazolidine] system. Such spiro-fused quinoxalines are of significant interest due to their unique three-dimensional conformations. rsc.orgresearchgate.net

Coordination Chemistry and Metal Complex Formation

This compound possesses multiple potential coordination sites, making it an attractive ligand for the formation of metal complexes. The two nitrogen atoms of the quinoxaline ring and the nitrogen and sulfur atoms of the isothiocyanate group can all act as donor atoms. The isothiocyanate ligand is known to be an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (isothiocyanato) or the sulfur atom (thiocyanato), a phenomenon known as linkage isomerism. wikipedia.orgwikipedia.org

N-coordination (Isothiocyanato): Favored by "hard" metal ions (e.g., Cr(III), Fe(III), Ni(II)) according to HSAB theory. wikipedia.org

S-coordination (Thiocyanato): Favored by "soft" metal ions (e.g., Pd(II), Pt(II), Hg(II)). wikipedia.org

Bridging Ligand: The isothiocyanate group can also bridge two metal centers. wikipedia.org

The quinoxaline nitrogens can also participate in coordination, allowing the molecule to act as a bidentate or even a tridentate chelating ligand. The resulting metal complexes can exhibit diverse coordination geometries and properties. isca.me The formation of coordination polymers is also a possibility, where the ligand bridges metal ions to create extended one-, two-, or three-dimensional networks. sfu.ca

| Coordination Mode | Donating Atoms | Description |

|---|---|---|

| Monodentate (N-bound) | N (of NCS) | The ligand coordinates solely through the nitrogen of the isothiocyanate group. |

| Monodentate (S-bound) | S (of NCS) | The ligand coordinates solely through the sulfur of the thiocyanate (B1210189) group (linkage isomer). |

| Bidentate Chelate | N1 (quinoxaline), N (of NCS) | The ligand forms a chelate ring by coordinating through a quinoxaline nitrogen and the isothiocyanate nitrogen. |

| Bridging | N and S (of NCS) | The isothiocyanate group bridges two different metal centers. |

Further Functionalization of the Quinoxaline Ring System

Beyond the reactions of the isothiocyanate group, the quinoxaline ring itself can be chemically modified to introduce additional functional groups or to build more complex fused-ring systems. The quinoxaline nucleus is generally electron-deficient, which influences its reactivity.

Electrophilic Aromatic Substitution: These reactions (e.g., nitration, halogenation) are generally difficult on the electron-poor quinoxaline ring and typically require harsh conditions. Substitution, if it occurs, would be directed by the existing methyl and isothiocyanato groups.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly if a good leaving group is present at positions 3, 5, 7, or 8. nih.gov

Oxidation: The methyl group at the C-6 position can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further derivatization.

Cyclization Reactions: The quinoxaline ring can be a component in tandem reactions, such as oxidative cyclization of N-arylenamines, to create polycyclic quinoxaline derivatives. rsc.orgfigshare.com These methods provide access to complex scaffolds like indolo- and pyrrolo[1,2-a]quinoxalines. rsc.org

These transformations allow for the fine-tuning of the molecule's steric and electronic properties, enabling the systematic exploration of its potential applications.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 2-Isothiocyanato-6-methylquinoxaline is anticipated to display a set of distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring system and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the isothiocyanate group and the electron-donating methyl group.

The protons on the quinoxaline core (H3, H5, H7, and H8) will appear in the aromatic region, typically between δ 7.5 and 9.0 ppm. The H3 proton, being adjacent to the nitrogen atom and the isothiocyanate-bearing carbon, is expected to be the most deshielded. The protons on the methyl-substituted benzene (B151609) ring (H5, H7) will show characteristic splitting patterns. Specifically, H5 is expected to appear as a doublet, H7 as a doublet of doublets, and H8 as a doublet. The methyl group protons (CH₃) will present as a singlet in the upfield region, generally around δ 2.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | 8.8 - 9.0 | s | - |

| H5 | 7.8 - 8.0 | d | ~8.5 |

| H7 | 7.5 - 7.7 | dd | ~8.5, ~2.0 |

| H8 | 8.0 - 8.2 | d | ~8.5 |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The carbon of the isothiocyanate group (-N=C=S) is a key feature, typically resonating in the range of δ 130-150 ppm. The quaternary carbons of the quinoxaline ring (C2, C4a, C6, C8a) will also be present, with C2 being significantly influenced by the isothiocyanate substituent. The carbon atom of the methyl group will appear at a characteristic upfield chemical shift.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 155 |

| C3 | 145 - 150 |

| C4a | 140 - 145 |

| C5 | 128 - 130 |

| C6 | 138 - 142 |

| C7 | 125 - 128 |

| C8 | 130 - 132 |

| C8a | 142 - 147 |

| 6-CH₃ | 20 - 22 |

Nitrogen-15 NMR (¹⁵N NMR)

Nitrogen-15 NMR spectroscopy, while less common than ¹H and ¹³C NMR, can offer valuable information about the nitrogen atoms within the quinoxaline ring and the isothiocyanate group. The two nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline system are expected to have distinct chemical shifts due to their different electronic environments. The nitrogen of the isothiocyanate group will exhibit a characteristic chemical shift that is sensitive to its bonding and electronic structure. Generally, isothiocyanate nitrogen atoms resonate in a broad range, but for aryl isothiocyanates, this is typically around δ -270 to -300 ppm relative to nitromethane (B149229).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₇N₃S), the expected exact mass of the molecular ion [M]⁺ can be calculated. HRMS analysis would confirm the elemental formula and can also reveal characteristic fragmentation patterns upon ionization, aiding in structural confirmation. The fragmentation may involve the loss of the isothiocyanate group or cleavage of the quinoxaline ring system.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong and characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band is typically observed in the range of 2000-2200 cm⁻¹. Other significant absorptions will include C-H stretching vibrations from the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the quinoxaline ring, and C-H bending vibrations.

Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| Isothiocyanate (-N=C=S) Asymmetric Stretch | 2000 - 2200 | Strong, Broad |

| C=N and C=C Aromatic Ring Stretch | 1500 - 1650 | Medium to Strong |

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₇N₃S.

The analysis involves the combustion of a small, precisely weighed sample of the substance in an excess of oxygen. The combustion products—carbon dioxide, water vapor, and nitrogen gas—are collected and measured. From the masses of these products, the percentages of C, H, and N in the original sample are calculated. A comparison between the experimentally determined percentages and the theoretically calculated values helps to confirm the purity and elemental composition of the compound.

Below is a table presenting the calculated elemental composition of this compound.

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 59.68% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.51% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 20.89% |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.94% |

| Total | 201.247 | 100% |

Note: The data presented in this table is based on theoretical calculations derived from the molecular formula of the compound.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular structure, including bond lengths, bond angles, and conformational details. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern.

By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom in the crystal lattice can be determined, leading to a definitive confirmation of the compound's molecular structure. This technique is considered the gold standard for structural determination and is invaluable for understanding the steric and electronic properties of a molecule.

While X-ray crystallography would provide definitive structural information for this compound, to date, no publicly accessible crystallographic data or detailed structural reports from single-crystal X-ray diffraction studies have been published for this specific compound. Such a study would be essential to confirm the planarity of the quinoxaline ring system and to determine the precise geometry of the isothiocyanate group in the solid state.

Computational and Theoretical Investigations of 2 Isothiocyanato 6 Methylquinoxaline

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug design for understanding and predicting the interaction between a potential drug molecule and its biological target. tandfonline.com Docking studies for quinoxaline (B1680401) derivatives often explore their potential as inhibitors for targets like kinases or other enzymes involved in disease pathways. tandfonline.comrsc.org Such a study for 2-Isothiocyanato-6-methylquinoxaline would involve predicting its binding affinity and interaction patterns within the active site of a selected protein target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. nih.gov For a ligand-target complex identified through docking, MD simulations can assess the stability of the interaction, revealing how the ligand and protein adapt to each other and confirming the persistence of key binding interactions. rsc.orgdntb.gov.ua This analysis provides insights into the flexibility of the ligand and the conformational changes in the protein upon binding, offering a more dynamic picture of the binding event than static docking.

Quantum Chemical Calculations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide deep insight into the electronic structure and properties of a molecule. researchgate.netresearchgate.net These methods are used to understand a molecule's intrinsic reactivity and stability.

Geometrical Optimization and Energetic Parameters

This process involves calculating the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy state. acs.org From this optimized geometry, various energetic parameters, such as the total energy and stability, can be determined. These foundational calculations are necessary for all subsequent quantum chemical analyses. ufms.br

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. acs.org

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule. ufms.br It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for predicting how the molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are fundamental. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

A comprehensive search of scientific literature reveals a notable absence of specific studies focused on the Hirshfeld surface analysis of this compound. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts and the nature of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

While general principles of Hirshfeld surface analysis are well-established for a wide range of organic compounds, including various quinoxaline derivatives, the specific application of this method to this compound has not been reported in the available literature. Such an analysis would be invaluable for understanding the packing motifs and the dominant intermolecular forces that govern the solid-state structure of this compound. The presence of the isothiocyanate group, along with the quinoxaline core, suggests the potential for a variety of interactions, including those involving nitrogen, sulfur, and the aromatic system. However, without specific computational studies, any discussion of the Hirshfeld surface and intermolecular interactions of this particular compound would be purely speculative.

Theoretical Elucidation of Reaction Mechanisms

Similarly, a thorough review of the literature indicates a lack of theoretical studies dedicated to elucidating the reaction mechanisms of this compound. Theoretical chemistry provides essential tools, such as Density Functional Theory (DFT), to investigate reaction pathways, transition states, and the energetics of chemical transformations. These computational approaches can offer a detailed, step-by-step understanding of how a molecule participates in chemical reactions.

For isothiocyanates, theoretical studies often focus on their reactions with nucleophiles, their cycloaddition reactions, and their thermal decompositions. Given the presence of the electrophilic isothiocyanate group and the aromatic quinoxaline ring system, this compound is expected to exhibit a rich and diverse reactivity. However, no specific computational studies detailing the mechanisms of its reactions have been published. Therefore, a theoretical elucidation of its reaction pathways remains an open area for future research.

Mechanistic Insights into in Vitro Biological Activities

Anti-Inflammatory Mechanisms of Isothiocyanates and Quinoxalines

Quinoxaline (B1680401) derivatives have been identified as a promising class of compounds for the development of new anti-inflammatory agents. pharmatutor.orgsapub.org Specific novel quinoxaline derivatives have been synthesized and demonstrated potent inhibitory activity against the COX-2 enzyme, which is a key mediator in inflammatory processes. nih.govrsc.orgresearchgate.net In vitro assays have shown that certain quinoxalines can selectively inhibit COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.govrsc.org

Isothiocyanates, such as 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) derived from Wasabi, are well-documented for their potent anti-inflammatory effects. frontiersin.orgnih.gov In vitro studies on macrophage cell lines have shown that 6-MSITC strongly suppresses the expression of inducible nitric oxide synthase (iNOS) and inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) at the transcriptional level. nih.govmdpi.commdpi.com This modulation is achieved by blocking multiple signal transduction pathways that activate key transcriptional factors involved in the inflammatory response. nih.gov

Anticancer Activity Mechanisms of Quinoxaline Derivatives

The quinoxaline scaffold is a key component in the design of protein kinase inhibitors for cancer therapy. pharmatutor.orgnih.gov Derivatives of quinoxaline have been shown to be selective, ATP-competitive inhibitors for a multitude of kinases crucial for tumor growth and angiogenesis. ekb.eg

VEGFR-2, c-Met, and EGFR: Studies have successfully developed quinoxaline derivatives that potently inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met kinase, both of which are critical for angiogenesis (the formation of new blood vessels that supply tumors). ekb.eglookchem.comresearchgate.net Additionally, novel quinoxalines have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and COX-2, targeting both cancer cell proliferation and inflammation. nih.govrsc.org

Other Kinases: The versatility of the quinoxaline structure has led to the development of inhibitors for other kinases, such as Glycogen Synthase Kinase 3 beta (GSK-3β), which is implicated in various cellular processes. nih.govsemanticscholar.org

A primary mechanism for the anticancer effect of quinoxaline derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. wisdomlib.org In vitro studies have demonstrated that certain quinoxaline-based compounds can arrest the cell cycle and trigger apoptosis through various pathways. tandfonline.comnih.govnih.gov Mechanistic investigations reveal that these compounds can upregulate pro-apoptotic proteins such as p53 and caspases (caspase-3, caspase-8) while downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to the dismantling of the cancer cell. tandfonline.comnih.gov Some derivatives have also been shown to induce apoptosis by elevating intracellular reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. nih.govnih.gov

Autophagy Modulation

There is currently no available scientific literature detailing the specific mechanisms by which 2-Isothiocyanato-6-methylquinoxaline may modulate autophagy. While other isothiocyanates have been shown to induce autophagy in various cell lines, often through pathways involving oxidative stress or modulation of signaling cascades like AMPK/mTOR, no such studies have been published for this compound. mdpi.comnih.gov

Interaction with DNA and Topoisomerase Inhibition

No research is available that specifically investigates the interaction of this compound with DNA or its potential to inhibit topoisomerase enzymes. The quinoxaline ring system is known to be capable of intercalating with DNA, and other classes of compounds act as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex. nih.gov However, whether this compound acts through these or other mechanisms has not been experimentally determined.

Antimicrobial Activity Mechanisms

While general antimicrobial properties are reported for the isothiocyanate and quinoxaline classes of compounds, specific mechanistic studies for this compound are absent from the scientific literature.

The precise mechanism of antibacterial action for this compound has not been elucidated. General mechanisms for other isothiocyanates include disruption of cell membrane integrity, inhibition of essential enzymes, and interference with cellular respiration. mdpi.comresearchgate.net However, no studies have confirmed these actions for this specific compound.

The specific antifungal mechanism of this compound is not documented. The reactivity of the isothiocyanate group towards proteins suggests a potential mechanism involving the inactivation of key fungal enzymes or structural proteins. nih.gov

There are no published studies detailing the antiviral mechanisms of this compound. Research on other compounds has shown that antiviral action can occur by inhibiting viral entry, replication, or protein processing, but these mechanisms have not been investigated for the subject compound. news-medical.net

Antioxidant Activity Mechanisms, including Free Radical Scavenging

The direct antioxidant and free radical scavenging mechanisms of this compound have not been reported. The potential for antioxidant activity could arise from direct interaction with free radicals or by inducing endogenous antioxidant defense systems. nih.govnih.gov However, no experimental data, such as results from DPPH or ABTS scavenging assays, are available for this compound to substantiate a specific mechanism.

Enzyme Modulation beyond Inflammation (e.g., Acetylcholinesterase Inhibition)

A comprehensive review of scientific literature and research databases did not yield any specific information regarding the activity of this compound on acetylcholinesterase or other non-inflammatory enzymes. While various isothiocyanates and quinoxaline derivatives have been investigated for their potential as enzyme modulators in different therapeutic areas, research focusing specifically on this compound in this context appears to be unavailable.

Consequently, there are no detailed research findings or data tables to present on the mechanistic insights into its potential for enzyme modulation beyond its anti-inflammatory activities. Further research is required to explore and characterize the broader enzymatic inhibition profile of this compound.

Structure Activity Relationship Sar Studies of 2 Isothiocyanato 6 Methylquinoxaline Derivatives

Influence of Substituents on the Quinoxaline (B1680401) Ring

The substitution pattern on the quinoxaline ring plays a pivotal role in modulating the biological activity of its derivatives. The presence, position, and nature of substituents can significantly affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Research on various quinoxaline derivatives has demonstrated that the introduction of different functional groups can lead to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, a study on 2,3,7-trichloro-6-methylsulfamoylquinoxaline highlighted its cytotoxic effects. nih.gov The methyl group at the 6-position of the quinoxaline ring, as seen in the parent compound 2-isothiocyanato-6-methylquinoxaline, is a key feature. While specific studies isolating the effect of the 6-methyl group in this exact compound are limited, broader research on quinoxalines suggests that methyl groups can enhance lipophilicity, potentially improving cell membrane permeability. The position of substituents is also critical; for example, the placement of a nitro group can significantly alter a compound's biological activity. mdpi.com

In a series of 2,3-disubstituted quinoxalin-6-amine analogs, modifications at the 2, 3, and 6-positions were explored to probe for antiproliferative activity. The study revealed that furan (B31954) substitutions at the 2 and 3-positions were generally more effective than methyl, thiophene, or phenyl groups. Furthermore, at the 6-position, urea (B33335) and thiourea (B124793) functionalities were found to be more favorable for growth inhibitory activity than sulfonamide substitutions. nih.gov

The electronic nature of the substituents is another determining factor. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the quinoxaline ring system, which can be crucial for binding to target proteins. For example, in some series of anticancer quinoxalines, electron-releasing groups like methoxy (B1213986) (OCH₃) were found to be essential for activity, while substitution with electron-withdrawing groups like fluorine (F) decreased activity. mdpi.com Conversely, in other series, the presence of an electron-withdrawing chloro (Cl) group produced higher activity than a bromo (Br) group or an electron-releasing methyl (CH₃) group. mdpi.com

These findings underscore the complex interplay between the substituents on the quinoxaline ring and the resulting biological activity. The specific impact of the 6-methyl group in this compound likely contributes to a favorable balance of lipophilicity and electronic properties for its biological targets.

Table 1: Influence of Substituents on the Quinoxaline Ring on Anticancer Activity

| Compound Series | Position of Substitution | Substituent | Effect on Anticancer Activity |

|---|---|---|---|

| Quinoxalin-6-amine Analogs | 2, 3 | Furan | Generally increased activity |

| Quinoxalin-6-amine Analogs | 6 | Phenylurea/Thiourea | Favorable for activity |

| Quinoxalin-6-amine Analogs | 6 | Sulfonamide | Not suitable for activity |

| General Quinoxalines | - | Methoxy (OCH₃) | Essential for activity in some series |

| General Quinoxalines | - | Fluoro (F) | Decreased activity in some series |

| General Quinoxalines | - | Chloro (Cl) | Higher activity than Bromo (Br) or Methyl (CH₃) in some series |

Impact of Isothiocyanate versus Thiourea/Urea Linkages on Biological Activity

When comparing isothiocyanates to their thiourea and urea analogs, significant differences in biological activity are often observed. Thiourea derivatives of various heterocyclic scaffolds have demonstrated potent anticancer activities. biointerfaceresearch.com In many instances, thiourea derivatives exhibit greater antiproliferative activity than their corresponding urea analogs. For example, a study on 1-aryl-3-(pyridin-2-yl) substituted compounds found that the thiourea derivatives were more active anticancer agents than the urea derivatives. biointerfaceresearch.com Similarly, another study revealed that a thiourea derivative was significantly more effective at reducing the proliferation of a lung cancer cell line compared to its urea counterpart. biointerfaceresearch.com

The higher activity of thioureas compared to ureas can be attributed to the different electronic and hydrogen-bonding properties of sulfur versus oxygen. The sulfur atom in the thiourea group is a better hydrogen bond acceptor and can also participate in other types of interactions, potentially leading to stronger binding with biological targets. researchgate.net

While direct comparative studies of this compound with its exact thiourea and urea analogs are not extensively documented in publicly available literature, the general trend observed in other quinoxaline and heterocyclic series suggests that the isothiocyanate and thiourea derivatives are likely to be more biologically active than the urea derivatives. In one study, a quinoxaline derivative with a thiourea group showed good anticancer activity against HCT116 and MCF-7 cell lines. mdpi.com The electrophilic nature of the isothiocyanate group in this compound allows it to act as a covalent inhibitor, a mechanism distinct from the non-covalent interactions typical of urea and thiourea derivatives. This covalent bonding can lead to irreversible inhibition of target proteins, often resulting in high potency.

Table 2: Comparison of Anticancer Activity of Urea and Thiourea Derivatives

| Compound Series | Linkage | Relative Anticancer Activity |

|---|---|---|

| 1-Aryl-3-(pyridin-2-yl) derivatives | Urea | Less active |

| 1-Aryl-3-(pyridin-2-yl) derivatives | Thiourea | More active |

| Diaryl derivatives | Urea | Lower activity |

| Diaryl derivatives | Thiourea | More effective |

| 4-Aminoquinoline derivatives | Urea | Less active |

| 4-Aminoquinoline derivatives | Thiourea | More potent |

Stereochemical Considerations and Diastereoselectivity in Derivatization

The introduction of chiral centers into quinoxaline derivatives can have a profound impact on their biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes. Therefore, stereochemical considerations are paramount in the design and synthesis of new therapeutic agents based on the this compound scaffold.

In the context of derivatization, if a chiral center is introduced into the side chain of this compound, it would be expected that the resulting enantiomers would display differential biological activity. For example, in a study of anticancer quinoxalines, the trans isomer of a particular derivative was found to be more active than the cis isomer, highlighting the importance of stereochemistry. mdpi.com

Diastereoselectivity becomes a key consideration when a new chiral center is created in a molecule that already contains one or more chiral centers. The control of diastereoselectivity in such reactions is a significant challenge in synthetic chemistry. For quinoxaline derivatives, the development of stereoselective synthetic methods is an active area of research, aiming to produce single diastereomers with desired biological activities, thereby avoiding the complications of administering diastereomeric mixtures.

Modulating Biological Activity via Functional Group Modifications on the Isothiocyanate Side Chain

Studies on a variety of isothiocyanates have established clear structure-activity relationships related to the side chain. For instance, in a series of arylalkyl isothiocyanates, the length of the alkyl chain was found to be a critical determinant of their potency as inhibitors of lung tumorigenesis. researchgate.net It was observed that increasing the chain length from six to ten carbons enhanced the inhibitory activity. researchgate.net This suggests that the lipophilicity of the side chain plays a crucial role in the compound's biological effect, likely by facilitating its transport to the target site.

Furthermore, the presence of a phenyl group in the side chain is not always essential for activity, as some alkyl isothiocyanates have shown strong inhibitory effects. researchgate.net The substitution pattern on the side chain is also important. For example, secondary isothiocyanates have been found to be more potent than their primary isomers. researchgate.net

In the context of this compound, these findings imply that modifications to the isothiocyanate side chain could be a viable strategy for optimizing its biological activity. For example, introducing a longer or branched alkyl chain, or incorporating other functional groups, could lead to derivatives with improved potency or selectivity. The balance between lipophilicity and reactivity of the isothiocyanate group, as governed by the side chain, is a key factor in designing more effective chemopreventive agents. researchgate.net

Table 3: Effect of Isothiocyanate Side Chain Modification on Biological Activity

| Isothiocyanate Series | Side Chain Modification | Effect on Activity |

|---|---|---|

| Arylalkyl Isothiocyanates | Increased alkyl chain length | Enhanced inhibitory potency |

| Alkyl Isothiocyanates | Phenyl group removal | Strong inhibitory effects still observed |

| Alkyl Isothiocyanates | Secondary vs. Primary Isomer | Secondary isomers showed higher potency |

Potential Research Applications in Chemical Biology

Development of Chemical Probes for Target Identification and Validation

The structure of 2-Isothiocyanato-6-methylquinoxaline makes it a promising candidate for the development of chemical probes. The isothiocyanate group can act as a reactive "warhead," capable of forming covalent bonds with nucleophilic residues on proteins, such as lysine (B10760008) or cysteine. This covalent and often irreversible binding can be leveraged for target identification and validation. acs.orgnih.gov

A chemical probe based on this scaffold could be used to selectively label and identify its protein targets within a complex biological system. This is a crucial step in understanding the mechanism of action of bioactive molecules. nih.govrsc.org The quinoxaline (B1680401) portion of the molecule can be systematically modified to optimize binding affinity and selectivity for a particular target protein. acs.org Once a protein target is identified, such a probe can be used to validate its role in a specific biological pathway or disease state. rsc.orgrsc.org

Table 1: Potential Nucleophilic Amino Acid Residues Targeted by this compound

| Amino Acid | Nucleophilic Group | Potential Reaction |

| Cysteine | Thiol (-SH) | Thiocarbamate formation |

| Lysine | Amine (-NH2) | Thiourea (B124793) formation |

| Serine | Hydroxyl (-OH) | Thiocarbamate formation (less reactive) |

| Threonine | Hydroxyl (-OH) | Thiocarbamate formation (less reactive) |

Use as Precursors for Advanced Heterocyclic and Scaffold Synthesis

The isothiocyanate group is a highly versatile functional group that can participate in a wide range of chemical reactions, making this compound a valuable precursor for the synthesis of more complex heterocyclic systems. mtieat.orgmdpi.com The reactivity of the isothiocyanate allows for its use in cyclization reactions to form various five- and six-membered heterocycles. arkat-usa.org

For instance, it can react with compounds containing primary or secondary amines to form substituted thioureas, which can then be cyclized to generate thiazoles, imidazoles, or other nitrogen- and sulfur-containing heterocycles. mdpi.com The quinoxaline scaffold itself is a key component in many biologically active molecules, and the ability to further elaborate this structure through reactions of the isothiocyanate group opens up avenues for the creation of novel chemical entities with potentially unique pharmacological properties. mtieat.orgnih.govresearchgate.net

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the discovery of new drug leads, involving the synthesis of large libraries of related compounds. The reactive nature of the isothiocyanate group in this compound makes it an ideal building block for inclusion in such libraries.

By reacting the isothiocyanate with a diverse set of amines, alcohols, or thiols, a large library of quinoxaline-based compounds can be rapidly generated. This approach allows for the systematic exploration of the chemical space around the quinoxaline scaffold, increasing the probability of identifying compounds with desired biological activities. The quinoxaline core provides a rigid and biologically relevant framework, while the diversity is introduced through the substituents attached via the isothiocyanate linker. researchgate.net

Contribution to the Development of Chemical Tools for Biological Pathway Elucidation

Understanding the intricate network of biological pathways is a fundamental goal of chemical biology. Chemical tools, such as small molecule inhibitors and probes, are essential for dissecting these pathways. Given the known biological activities of many quinoxaline derivatives, it is plausible that this compound could serve as a starting point for the development of such tools. nih.govresearchgate.net

By designing and synthesizing derivatives of this compound, researchers could create molecules that selectively modulate the activity of specific enzymes or receptors within a given pathway. For example, a molecule could be designed to covalently inhibit a key kinase in a signaling cascade, allowing for the study of the downstream effects of this inhibition. The ability to track the covalently modified protein would provide direct evidence of the target engagement and its role in the pathway. This approach could provide valuable insights into disease mechanisms and identify new therapeutic targets. semanticscholar.org

Future Research Directions

Exploration of Novel Synthetic Pathways under Sustainable Conditions

The development of environmentally benign and efficient synthetic methodologies is a critical goal in modern chemistry. Future research should focus on establishing novel and sustainable pathways for the synthesis of 2-Isothiocyanato-6-methylquinoxaline. A common precursor for the synthesis of isothiocyanates is the corresponding primary amine. Therefore, the synthesis would likely begin with 2-amino-6-methylquinoxaline.

Table 1: Potential Synthetic Precursors and Reagents

| Precursor/Reagent | Role in Synthesis |

| 2-amino-6-methylquinoxaline | Starting material containing the quinoxaline (B1680401) core and the amino group for conversion. |

| Thiophosgene (B130339) (CSCl₂) | A highly reactive thiocarbonyl donor for the conversion of the amine to an isothiocyanate. However, its high toxicity necessitates the exploration of safer alternatives. |

| Di-2-pyridyl thionocarbonate (DPT) | A safer alternative to thiophosgene for the isothiocyanate synthesis. |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | Another less hazardous reagent for the conversion of amines to isothiocyanates. |

Future investigations should prioritize the development of one-pot syntheses and the use of greener solvents and catalysts to minimize environmental impact. The optimization of reaction conditions to improve yield and purity will also be a crucial aspect of this research.

Advanced Computational Studies for Predictive Modeling and Design

In silico methods are invaluable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. Advanced computational studies on this compound could provide significant insights into its potential as a bioactive agent.

Table 2: Proposed Computational Studies

| Computational Method | Research Goal |

| Density Functional Theory (DFT) | To calculate the electronic structure, reactivity descriptors (such as HOMO-LUMO gap), and spectroscopic properties (IR, NMR) of the molecule. |

| Molecular Docking | To predict the binding affinity and interaction modes of the compound with various biological targets, such as protein kinases or microbial enzymes. |

| Quantitative Structure-Activity Relationship (QSAR) | To develop models that correlate the structural features of this compound and its analogues with their biological activities. |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior and stability of the ligand-protein complex over time. |

These computational approaches can help to prioritize experimental studies, guide the design of more potent and selective analogues, and elucidate the potential mechanisms of action at a molecular level.

Elucidation of Broader Mechanistic Profiles in Diverse Biological Systems

Given the wide range of biological activities reported for quinoxaline derivatives and isothiocyanates, a thorough investigation into the mechanistic profiles of this compound is warranted. The isothiocyanate group is a known electrophile that can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins.

Initial in vitro screening should assess the compound's activity against a panel of cancer cell lines and a broad spectrum of microbial pathogens. Quinoxaline derivatives have shown promise as anticancer and antimicrobial agents. nih.govsapub.orgresearchgate.netsemanticscholar.orgnih.gov Isothiocyanates are also known for their potential antimicrobial and anticancer properties. nih.govnih.govfrontiersin.org

Subsequent mechanistic studies should aim to:

Identify the specific cellular targets of the compound.

Investigate its effects on key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Determine its mode of action against microbial pathogens, such as inhibition of essential enzymes or disruption of cell membrane integrity.

Understanding the detailed mechanisms of action will be crucial for the rational development of this compound as a potential therapeutic agent.

Design and Synthesis of Multi-Target Directed Ligands

The concept of multi-target directed ligands (MTDLs) has emerged as a promising strategy for the treatment of complex diseases such as cancer and neurodegenerative disorders. The this compound scaffold provides a versatile platform for the design and synthesis of MTDLs.

By modifying the quinoxaline ring or by incorporating other pharmacophores, it may be possible to design novel molecules that can simultaneously modulate multiple biological targets. For instance, combining the quinoxaline isothiocyanate moiety with a known kinase inhibitor pharmacophore could lead to the development of dual-action anticancer agents. This approach could potentially enhance therapeutic efficacy and overcome drug resistance.

Future research in this area will involve:

Rational design of hybrid molecules based on the structure of this compound.

Synthesis and structural characterization of the novel compounds.

Comprehensive biological evaluation to assess their multi-target activity and therapeutic potential.

Q & A

Q. How to ethically handle toxicity data that conflicts with prior studies?

- Methodological Answer : Conduct independent replication in certified labs (ISO 17025). Disclose funding sources and potential conflicts of interest. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame discussions, and submit raw data to repositories like ChemRxiv for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.